Physicochemical properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Physicochemical properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 307307-97-7). The tetrahydropyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various therapeutic candidates, including kinase and HIV-1 integrase inhibitors.[1][2] A thorough understanding of the physicochemical properties of derivatives like the 3-carboxylic acid is paramount for their advancement in drug discovery and development. While specific experimental data for this compound is not extensively published, this guide furnishes researchers, scientists, and drug development professionals with a robust set of proposed methodologies for its complete physicochemical profiling. We present detailed, field-proven protocols for synthesis, purification, and the determination of critical parameters such as melting point, solubility, pKa, and lipophilicity (LogP). Furthermore, standard procedures for comprehensive spectroscopic analysis are provided. This document is designed to serve as a foundational resource, enabling researchers to systematically generate the crucial data required for informed decision-making in their research endeavors.
Introduction and Significance
The fusion of a pyrazole ring with a pyridine system gives rise to the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry. The partially saturated derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, offers a three-dimensional geometry that can be exploited for specific interactions with biological targets. The introduction of a carboxylic acid group at the 3-position provides a key functional handle for modulating polarity, engaging in hydrogen bonding interactions with protein residues, and improving pharmacokinetic properties. Derivatives of this core have been investigated for their potential as anti-cancer agents and for treating prostate cancer.[3][4][5]
This guide addresses the critical need for a standardized approach to characterizing the fundamental physicochemical properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid. These properties govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Molecular Structure and Identifiers
A clear identification of the molecule is the first step in any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | [6] |
| CAS Number | 307307-97-7 | [6][7] |
| Molecular Formula | C₈H₁₀N₂O₂ | [6] |
| Molecular Weight | 166.18 g/mol | [8] |
| Physical Appearance | White crystalline powder | [6] |
Proposed Synthesis and Purification
While a specific, detailed synthesis for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is not readily found in peer-reviewed literature, a plausible and efficient route can be designed based on established methodologies for related pyrazolopyridine structures.[9][10] The proposed synthesis involves the cyclocondensation of a suitable aminopyrazole precursor with a γ-ketoester or a related synthon.
Proposed Synthetic Protocol
This protocol is a hypothetical route based on common organic chemistry principles for constructing similar heterocyclic systems.
Step 1: Synthesis of Ethyl 2-(Piperidin-1-ylamino)-2-oxoacetate
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To a solution of N-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (N₂), add triethylamine (1.2 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add ethyl chlorooxoacetate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Intramolecular Cyclization to form Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
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Dissolve the product from Step 1 in a high-boiling point solvent like toluene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.
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Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.
Step 3: Hydrolysis to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Dissolve the purified ester from Step 2 in a mixture of methanol and water.
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Add an excess of sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 10-15 hours.[10]
-
Monitor the hydrolysis by TLC.
-
Once complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify with 1M HCl to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification Workflow
Caption: Purification and Quality Control Workflow.
Physicochemical Property Determination: Protocols
The following sections detail the standard experimental protocols for determining the key physicochemical properties.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities.
Protocol:
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Ensure the purified sample is completely dry.
-
Load a small amount of the crystalline powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
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Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement, this time heating slowly (1-2 °C/min) when the temperature is within 20 °C of the approximate melting point.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
Solubility Profile
Rationale: Solubility in both aqueous and organic media is critical for drug development. Aqueous solubility impacts bioavailability, while organic solubility is important for synthesis, purification, and formulation.
Protocol (Thermodynamic Shake-Flask Method):
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Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After agitation, allow the samples to stand to let undissolved solids settle.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Express solubility in units of mg/mL or µg/mL.
Acid Dissociation Constant (pKa)
Rationale: The pKa value indicates the strength of the carboxylic acid. It determines the ionization state of the molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.
Protocol (Potentiometric Titration):
-
Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
Lipophilicity (LogP)
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. It is a key predictor of membrane permeability and metabolic stability.
Protocol (Shake-Flask Method for LogPₒ/w):
-
Prepare a mutually saturated system of n-octanol and water (or a suitable buffer like PBS pH 7.4).
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase to a sealed vial.
-
Agitate the vial vigorously for several hours to allow for partitioning equilibrium to be established.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw a sample from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Spectroscopic and Structural Analysis
Structural confirmation and purity assessment are non-negotiable steps in chemical characterization.
Summary of Required Spectroscopic Data
| Analysis Technique | Purpose | Expected Key Features |
| ¹H NMR | Confirms proton environment and connectivity. | Signals for the aliphatic protons of the tetrahydropyridine ring, a distinct signal for the pyrazole proton, and a broad signal for the carboxylic acid proton. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for the carbonyl carbon of the carboxylic acid, sp² carbons of the pyrazole ring, and sp³ carbons of the tetrahydropyridine ring. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | A broad O-H stretch for the carboxylic acid, C=O stretch, and C=N/C=C stretches for the heterocyclic rings. |
Analytical Workflow Diagram
Caption: Workflow for structural and purity analysis.
Conclusion
This guide provides a comprehensive and actionable framework for the detailed physicochemical characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid. By following the proposed synthetic strategy and the detailed analytical and experimental protocols herein, researchers can systematically generate the high-quality data necessary to advance this and related molecules through the drug discovery pipeline. The application of these standardized methods will ensure data integrity, facilitate cross-study comparisons, and ultimately accelerate the development of new therapeutics based on this promising chemical scaffold.
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